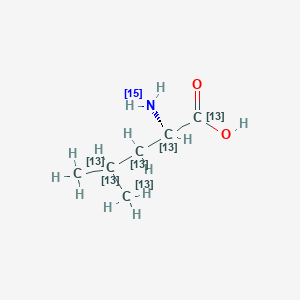
(S)-5,5,5,5',5',5'-Hexafluoroleucine hydrochloride
Übersicht
Beschreibung
(S)-5,5,5,5’,5’,5’-Hexafluoroleucine hydrochloride is a synthetic compound known for its unique chemical properties. It is a derivative of leucine, an essential amino acid, where the hydrogen atoms in the side chain are replaced with fluorine atoms. This modification significantly alters the compound’s chemical behavior, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,5,5,5’,5’,5’-Hexafluoroleucine hydrochloride typically involves multiple steps, starting from commercially available leucine. The fluorination process is a key step, often achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions. The reaction conditions usually require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of (S)-5,5,5,5’,5’,5’-Hexafluoroleucine hydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-5,5,5,5’,5’,5’-Hexafluoroleucine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although the presence of fluorine atoms makes these reactions less common.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amino acid and hydrochloric acid.
Common Reagents and Conditions
Common reagents used in reactions involving (S)-5,5,5,5’,5’,5’-Hexafluoroleucine hydrochloride include strong acids and bases, nucleophiles like amines and alcohols, and oxidizing or reducing agents. Reaction conditions vary depending on the desired transformation but often require controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from reactions involving (S)-5,5,5,5’,5’,5’-Hexafluoroleucine hydrochloride depend on the specific reaction. For example, substitution reactions can yield various fluorinated derivatives, while hydrolysis produces the free amino acid and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
(S)-5,5,5,5’,5’,5’-Hexafluoroleucine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Studied for its effects on protein structure and function due to the unique properties imparted by the fluorine atoms.
Medicine: Investigated for potential therapeutic applications, including as a component in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of (S)-5,5,5,5’,5’,5’-Hexafluoroleucine hydrochloride involves its interaction with biological molecules, particularly proteins. The fluorine atoms can influence the compound’s binding affinity and specificity for target proteins, altering their structure and function. This can affect various molecular pathways, making the compound a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-5,5,5-Trifluoroleucine: A similar compound with fewer fluorine atoms, which affects its chemical properties and reactivity.
(S)-5,5,5,5’,5’-Pentafluoroleucine: Another derivative with one less fluorine atom, offering different reactivity and applications.
Uniqueness
(S)-5,5,5,5’,5’,5’-Hexafluoroleucine hydrochloride is unique due to the complete fluorination of the leucine side chain, which imparts distinct chemical and physical properties. This makes it particularly valuable in research and industrial applications where such properties are desired.
Eigenschaften
IUPAC Name |
(2S)-2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F6NO2.ClH/c7-5(8,9)3(6(10,11)12)1-2(13)4(14)15;/h2-3H,1,13H2,(H,14,15);1H/t2-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUTYNRQCLMYHP-DKWTVANSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(F)(F)F)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(C(F)(F)F)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201930-89-4 | |
| Record name | (2S)-2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-Butyl N-[(3R,5R)-5-hydroxy-3-piperidyl]carbamate](/img/structure/B3324932.png)
![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]hexanoic acid](/img/structure/B3324935.png)


![2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid](/img/structure/B3324963.png)



![sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B3324999.png)

